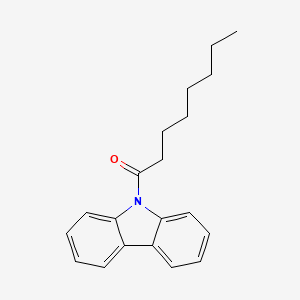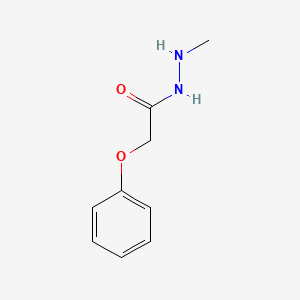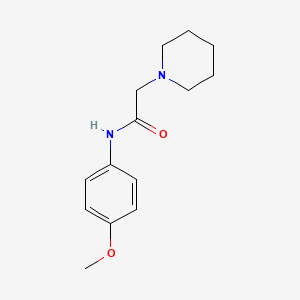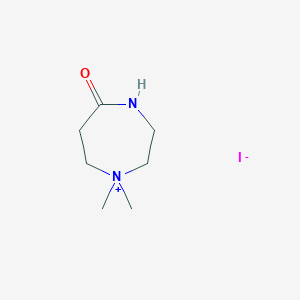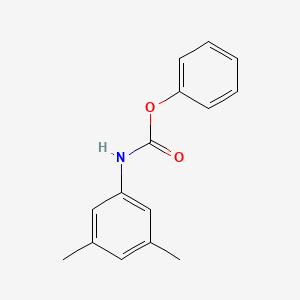![molecular formula C28H29N3O6 B11949644 Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate CAS No. 34095-05-1](/img/structure/B11949644.png)
Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is a complex organic compound featuring multiple functional groups, including benzyl, phenyl, and triazadodecan-12-oate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable trioxo compound under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product. Solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product. Reaction conditions such as temperature, pressure, and pH are carefully monitored to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: Shares the benzyl group but differs in its ester linkage and overall structure.
Benzyl cyanide: Contains a benzyl group attached to a cyanide moiety, exhibiting different reactivity and applications.
Benzyl alcohol: A simpler compound with a hydroxyl group, used as a solvent and intermediate in organic synthesis.
Uniqueness
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is unique due to its complex structure, which combines multiple functional groups and offers diverse reactivity. This complexity allows for a wide range of chemical modifications and applications, distinguishing it from simpler benzyl derivatives.
Propiedades
Número CAS |
34095-05-1 |
|---|---|
Fórmula molecular |
C28H29N3O6 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C28H29N3O6/c32-25(17-30-28(35)37-20-23-14-8-3-9-15-23)29-18-26(33)31-24(16-21-10-4-1-5-11-21)27(34)36-19-22-12-6-2-7-13-22/h1-15,24H,16-20H2,(H,29,32)(H,30,35)(H,31,33) |
Clave InChI |
ITJOKAUHSSEGAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


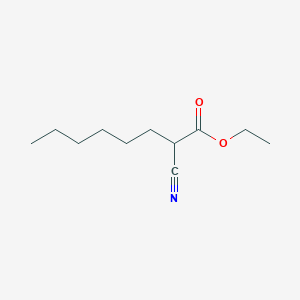



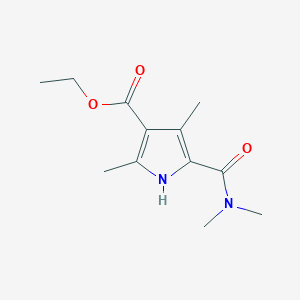
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
